![molecular formula C22H16BrClN2OS2 B12019784 2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12019784.png)

2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

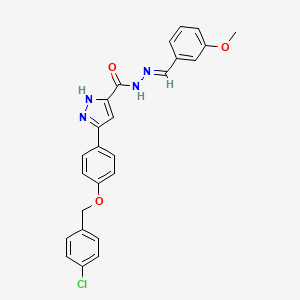

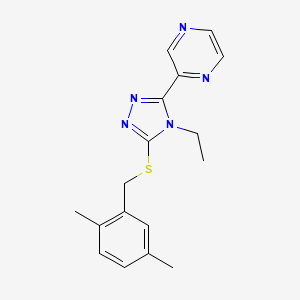

2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes bromine, chlorine, sulfur, and nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multiple steps:

Formation of the Thieno[2,3-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the 4-bromobenzyl Group: This is achieved through a nucleophilic substitution reaction where a bromobenzyl halide reacts with a thiol group.

Attachment of the 4-chlorophenyl Group: This step involves the coupling of a chlorophenyl derivative with the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

反応の種類

酸化: 化合物中の硫黄原子は、酸化されてスルホキシドまたはスルホンを形成する可能性があります。

還元: 存在する場合は、ニトロ基をアミンに還元することができます。

置換: 臭素原子と塩素原子は、適切な条件下で他の求核剤と置換することができます。

一般的な試薬と条件

酸化剤: 過酸化水素、m-クロロ過安息香酸。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

求核剤: アミン、チオール、アルコール。

主な生成物

酸化: スルホキシドまたはスルホンの形成。

還元: アミンの形成。

置換: 使用する求核剤に応じて、さまざまな置換誘導体の形成。

4. 科学研究への応用

医薬品化学: そのユニークな構造と潜在的な生物活性のために、新規医薬品の開発のためのリード化合物として役立つ可能性があります。

材料科学: 化合物のユニークな電子特性は、有機エレクトロニクスでの使用や先端材料の成分として探求することができます。

生物学研究: さまざまな生物学的プロセスを研究するためのプローブとして、またはケミカルバイオロジーのツールとして使用することができます。

科学的研究の応用

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

Materials Science: The compound’s unique electronic properties could be explored for use in organic electronics or as a component in advanced materials.

Biological Research: It could be used as a probe to study various biological processes or as a tool in chemical biology.

作用機序

この化合物の作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの特定の分子標的に作用して、その活性を調節する可能性があります。臭素原子と塩素原子の存在は、特定の生物学的標的への結合親和性を高める可能性があります。

6. 類似化合物の比較

類似化合物

- 2-[(4-ブロモベンジル)スルファニル]-3-(4-メチルフェニル)-3,5,6,7-テトラヒドロ-4H-シクロペンタ[4,5]チエノ[2,3-d]ピリミジン-4-オン

- 2-[(4-ブロモベンジル)スルファニル]-3-(4-フルオロフェニル)-3,5,6,7-テトラヒドロ-4H-シクロペンタ[4,5]チエノ[2,3-d]ピリミジン-4-オン

独自性

2-[(4-ブロモベンジル)スルファニル]-3-(4-クロロフェニル)-3,5,6,7-テトラヒドロ-4H-シクロペンタ[4,5]チエノ[2,3-d]ピリミジン-4-オンにおける臭素、塩素、硫黄原子のユニークな組み合わせは、類似の化合物と差別化しています。このユニークな構造は、異なる電子特性と生物活性を付与する可能性があり、さらなる研究開発のための貴重な化合物となります。

類似化合物との比較

Similar Compounds

- 2-[(4-bromobenzyl)sulfanyl]-3-(4-methylphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

- 2-[(4-bromobenzyl)sulfanyl]-3-(4-fluorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Uniqueness

The unique combination of bromine, chlorine, and sulfur atoms in 2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one sets it apart from similar compounds. This unique structure may confer distinct electronic properties and biological activities, making it a valuable compound for further research and development.

特性

分子式 |

C22H16BrClN2OS2 |

|---|---|

分子量 |

503.9 g/mol |

IUPAC名 |

10-[(4-bromophenyl)methylsulfanyl]-11-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |

InChI |

InChI=1S/C22H16BrClN2OS2/c23-14-6-4-13(5-7-14)12-28-22-25-20-19(17-2-1-3-18(17)29-20)21(27)26(22)16-10-8-15(24)9-11-16/h4-11H,1-3,12H2 |

InChIキー |

RRIGNWSKKBEKAP-UHFFFAOYSA-N |

正規SMILES |

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=C(C=C4)Br)C5=CC=C(C=C5)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019713.png)

![2-({5-[(3,4-Dichloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12019734.png)

![Isobutyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12019743.png)

![3-[(5Z)-5-[1-[2-(2-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12019745.png)

![Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12019766.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12019771.png)

![N-(3,4-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12019773.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019781.png)

![Methyl 4-[3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-YL]benzoate](/img/structure/B12019790.png)

![1-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B12019791.png)